molecular formula C19H22N6O4 B14014395 2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid CAS No. 49638-62-2

2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid

Cat. No.: B14014395
CAS No.: 49638-62-2
M. Wt: 398.4 g/mol
InChI Key: LLWSHWXPHQQTEL-UHFFFAOYSA-N
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Description

2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is a complex organic compound with a unique structure that includes triazene and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid typically involves the reaction of 1,3-dibromopropane with methyl 4-hydroxybenzoate in the presence of potassium carbonate in acetonitrile. The reaction is carried out at 120°C for an hour, followed by the addition of 1,3-dibromopropane and further reaction for 7 hours . The product is then extracted and purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazene derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid involves its interaction with molecular targets through its triazene and benzoic acid groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action, as these reactions can modulate its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is unique due to its combination of triazene and benzoic acid moieties, which confer specific chemical reactivity and potential biological activity

Properties

CAS No.

49638-62-2

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

2-[[3-[[(2-carboxyphenyl)diazenyl]-methylamino]propyl-methylamino]diazenyl]benzoic acid

InChI

InChI=1S/C19H22N6O4/c1-24(22-20-16-10-5-3-8-14(16)18(26)27)12-7-13-25(2)23-21-17-11-6-4-9-15(17)19(28)29/h3-6,8-11H,7,12-13H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

LLWSHWXPHQQTEL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)N=NC1=CC=CC=C1C(=O)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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